Cas no 19780-01-9 (1-(2,4-Dinitrophenyl)-4-Propylpiperidine)

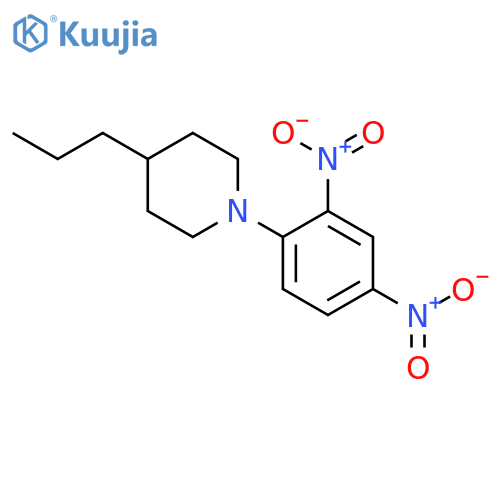

19780-01-9 structure

商品名:1-(2,4-Dinitrophenyl)-4-Propylpiperidine

CAS番号:19780-01-9

MF:C14H19N3O4

メガワット:C14H19N3O4

CID:864928

1-(2,4-Dinitrophenyl)-4-Propylpiperidine 化学的及び物理的性質

名前と識別子

-

- piperidine, 1-(2,4-dinitrophenyl)-4-propyl-,

- 1-(2,4-DINITROPHENYL)-4-PROPYLPIPERIDINE

- 1-(2,4-dinitrophenyl)-4-propyl-piperidine

- 1-(2,4-Dinitrophenyl)-4-Propylpiperidine

-

計算された属性

- せいみつぶんしりょう: 293.13767

じっけんとくせい

- PSA: 89.52

- LogP: 4.63090

1-(2,4-Dinitrophenyl)-4-Propylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D680578-100mg |

1-(2,4-Dinitrophenyl)-4-Propylpiperidine |

19780-01-9 | 100mg |

$ 185.00 | 2022-06-05 | ||

| TRC | D680578-50mg |

1-(2,4-Dinitrophenyl)-4-Propylpiperidine |

19780-01-9 | 50mg |

$ 115.00 | 2022-06-05 | ||

| TRC | D680578-10mg |

1-(2,4-Dinitrophenyl)-4-Propylpiperidine |

19780-01-9 | 10mg |

$ 50.00 | 2022-06-05 |

1-(2,4-Dinitrophenyl)-4-Propylpiperidine 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

19780-01-9 (1-(2,4-Dinitrophenyl)-4-Propylpiperidine) 関連製品

- 15822-77-2(1-(2-nitrophenyl)piperidine)

- 5367-58-8(5-Nitro-2-(piperidin-1-yl)aniline)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬